Physicochemical Property Comparison: N1-Methylated vs. Unsubstituted Triazole Carboxylate
N1-methylation in methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate (57031-66-0) significantly alters physicochemical properties compared to the unsubstituted analog, methyl 1H-1,2,4-triazole-3-carboxylate (4928-88-5). Key differences include molecular weight (141.13 vs. 127.10 g/mol) and boiling point (263 vs. 283.9 °C) [1]. This translates to a measurable shift in lipophilicity, with an XLogP3-AA of 0.2 [1]. These changes impact solubility and reactivity in organic synthesis.
| Evidence Dimension | Molecular Weight and Boiling Point |
|---|---|
| Target Compound Data | MW: 141.13 g/mol; Boiling Point: 263.1±23.0 °C |
| Comparator Or Baseline | Methyl 1H-1,2,4-triazole-3-carboxylate (CAS 4928-88-5); MW: 127.10 g/mol; Boiling Point: 283.9±23.0 °C |
| Quantified Difference | MW difference of +14.03 g/mol; Boiling point difference of -20.8 °C |
| Conditions | Computed properties from authoritative databases. |
Why This Matters
For procurement and process chemistry, the lower boiling point and increased mass of the N1-methylated analog directly influence purification strategies and material handling, requiring distinct analytical methods and equipment compared to its unsubstituted counterpart.
- [1] PubChem. (2025). Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate. Compound Summary for CID 19778899. National Center for Biotechnology Information. View Source
